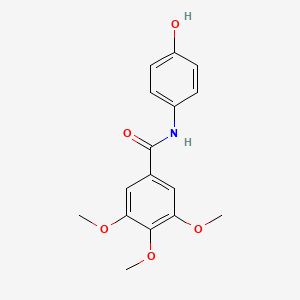

N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide

Overview

Description

“N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide” seems to be a complex organic compound. It likely contains a benzamide group (a carboxamide group attached to a phenyl group) and multiple methoxy groups attached to the phenyl ring .

Synthesis Analysis

While specific synthesis methods for “N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide” were not found, related compounds such as N-(4-hydroxyphenyl)acetamide can be synthesized through the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .

Molecular Structure Analysis

The molecular structure of “N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide” would likely involve a benzamide group with additional methoxy groups and a hydroxy group attached to the phenyl ring .

Scientific Research Applications

Inhibitory Effect on SARS-CoV-2 Entry

4-HPR has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This is achieved through a decrease in membrane fluidity in a DEGS1-independent manner . The inhibitory effect on SARS-CoV-2 entry is associated with the production of reactive oxygen species (ROS) .

Anticancer Activity

It is widely reported that 4-HPR inhibits in vitro several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at 1–10 µM concentrations . This makes it a potential candidate for cancer treatment research.

Enhanced In Vivo Exposure

Studies have been conducted to evaluate the in vivo exposure profile of a 4-HPR dosage regime . This includes comparing it to an existing formulation for human clinical use for other indications and developing/characterising self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .

5. Improvement Through Inhibition of Cytochrome P450 Metabolism Research has found that 4-HPR exposure can be improved through the inhibition of cytochrome P450 (CYP) metabolism . This opens up new avenues for increasing the effectiveness of this compound in various applications.

6. Role in Reactive Oxygen Species Production 4-HPR is a well-known ROS-inducing agent . The production of ROS is associated with the 4-HPR inhibitory effect on SARS-CoV-2 entry . This suggests that 4-HPR could potentially be used in research related to ROS production and its effects.

Mechanism of Action

- Unlike vitamin A, fenretinide induces apoptosis (cell death) rather than differentiation, making it an attractive candidate for breast cancer chemoprevention .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

properties

IUPAC Name |

N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-4-6-12(18)7-5-11/h4-9,18H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIHJGHUNPWCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride](/img/structure/B3379471.png)

![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)